molecular formula C18H19N7O B10944720 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10944720
M. Wt: 349.4 g/mol
InChI Key: BGPIFCXAFBKYTP-UHFFFAOYSA-N
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Description

7-(1-Ethyl-1H-pyrazol-4-yl)-5-methyl-N~6~-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N~6~-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the triazolopyrimidine scaffoldReaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

7-(1-ethylpyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H19N7O/c1-3-24-10-13(9-20-24)16-15(12(2)22-18-19-11-21-25(16)18)17(26)23-14-7-5-4-6-8-14/h4-11,16H,3H2,1-2H3,(H,23,26)(H,19,21,22)

InChI Key

BGPIFCXAFBKYTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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